Methyl 2-((5-(aminomethyl)-1,3,4-oxadiazol-2-yl)thio)acetate hydrochloride

Description

SMILES Notation

The Simplified Molecular-Input Line-Entry System representation is:

COC(=O)CSC1=NN=C(O1)CN.Cl

This encodes:

InChI Identifier

The International Chemical Identifier provides a machine-readable descriptor:

InChI=1S/C6H9N3O3S.ClH/c1-11-5(10)3-13-6-9-8-4(2-7)12-6;/h2-3,7H2,1H3;1H

This specifies:

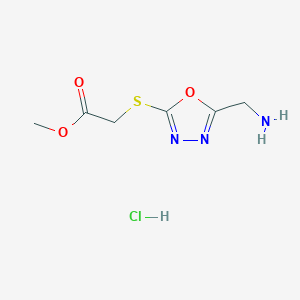

Line-Angle Structural Diagram

While no visual diagram exists in the sources, the structural features can be verbally described:

- Central 1,3,4-oxadiazole ring with:

- Nitrogen atoms at positions 1 and 3

- Oxygen atom at position 4

- Aminomethyl group (-CH₂NH₂) attached to position 5

- Thioether linkage (-S-) at position 2 connecting to:

- Methyl acetate group (-O-C(=O)-OCH₃)

- Hydrochloride counterion associated with the protonated amine

Properties

IUPAC Name |

methyl 2-[[5-(aminomethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3S.ClH/c1-11-5(10)3-13-6-9-8-4(2-7)12-6;/h2-3,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMCUXUTCLWWTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NN=C(O1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((5-(aminomethyl)-1,3,4-oxadiazol-2-yl)thio)acetate hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the thioether and ester functionalities. One common synthetic route includes the reaction of an appropriate hydrazide with carbon disulfide and an alkylating agent to form the oxadiazole ring. Subsequent reactions introduce the aminomethyl and ester groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((5-(aminomethyl)-1,3,4-oxadiazol-2-yl)thio)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced oxadiazole derivatives.

Substitution: Substituted aminomethyl derivatives.

Scientific Research Applications

Antimicrobial Applications

Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. For instance, a study focusing on the synthesis of new substituted 1,3,4-oxadiazole derivatives demonstrated their effectiveness against various bacterial strains. The presence of the thioacetate group enhances the antimicrobial properties of these derivatives, making them promising candidates for further development as antibacterial agents .

Anticancer Properties

The anticancer potential of methyl 2-((5-(aminomethyl)-1,3,4-oxadiazol-2-yl)thio)acetate hydrochloride has been investigated in several studies. Compounds with oxadiazole structures have shown activity against different cancer cell lines. For example, derivatives of oxadiazole have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways associated with tumor growth and survival . The compound's ability to modulate these pathways positions it as a candidate for anticancer drug development.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. Research indicates that oxadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This suggests that the compound may be useful in treating conditions characterized by chronic inflammation .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The mechanism by which this compound exerts its biological effects is still under investigation but is believed to involve interactions with specific cellular targets that lead to altered gene expression and protein function.

Case Study 1: Antimicrobial Efficacy

A study published in the International Journal of Antimicrobial Agents evaluated the antimicrobial activity of several oxadiazole derivatives against clinical isolates of bacteria. Among these derivatives, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Anticancer Activity

In a laboratory study focused on cancer cell lines, this compound was tested for its cytotoxic effects. Results showed that the compound significantly reduced cell viability in breast and lung cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Case Study 3: Anti-inflammatory Properties

A recent investigation into the anti-inflammatory properties of oxadiazole derivatives revealed that this compound effectively inhibited the production of pro-inflammatory cytokines in vitro. This suggests its potential application in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Mechanism of Action

The mechanism of action of Methyl 2-((5-(aminomethyl)-1,3,4-oxadiazol-2-yl)thio)acetate hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The thioether linkage and ester group can also play roles in modulating the compound’s biological activity by affecting its solubility and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fungicidal Activity

Compounds 6g , 6h , and 6l () share the 1,3,4-oxadiazole-thioether scaffold but differ in substituents:

- 6g (4-chlorobenzyl substituent): Exhibits a yield of 51.4% and HRMS [M+Na]⁺ at 546.0861 (calc.) vs. 546.0857 (found). Its fungicidal activity is likely enhanced by the electron-withdrawing chlorine atom, which improves membrane penetration .

- 6h (4-fluorobenzyl substituent): Lower yield (12.3%) suggests synthetic challenges, but fluorine’s electronegativity may improve target binding .

- 6l (3-trifluoromethylbenzyl substituent): Higher lipophilicity from the CF₃ group correlates with improved bioactivity. Its ¹H NMR (δ 7.90–7.40 ppm) and melting point (124.3–125.2°C) indicate structural rigidity .

Key Structural Influence : Electron-withdrawing groups (Cl, F, CF₃) on the benzyl ring enhance fungicidal potency by modulating electronic and steric properties .

Antimicrobial Oxadiazole-Benzofuran Hybrids

Compounds 2a and 2b () replace the aminomethyl group with benzofuran, demonstrating potent antimicrobial activity.

- 2a (3-chlorophenyl acetamide): Exhibits strong laccase catalysis and antimicrobial action due to the chlorophenyl group’s hydrophobic interactions.

- 2b (4-methoxyphenyl acetamide): The methoxy group improves solubility while retaining activity, highlighting the balance between lipophilicity and polarity .

Key Structural Influence : Benzofuran integration broadens activity spectrum but reduces solubility compared to the hydrochloride salt form of the target compound .

Antioxidant Derivatives with Hydroxyphenyl Substituents

Compounds 3 and 4 () feature hydroxyphenyl groups at the 5-position of 1,3,4-oxadiazole.

- 3 (ethyl acetate derivative): Synthesized via reaction with ethyl chloroacetate, this intermediate shows moderate antioxidant activity.

- 4 (acetohydrazide derivative): Conversion to Schiff bases (e.g., 5–7 ) enhances radical scavenging, attributed to the hydrazide moiety’s redox activity .

Key Structural Influence: Hydroxyphenyl groups confer antioxidant properties but reduce metabolic stability compared to aminomethyl substitution .

Biological Activity

Methyl 2-((5-(aminomethyl)-1,3,4-oxadiazol-2-yl)thio)acetate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The oxadiazole moiety is known for its diverse pharmacological properties, making it a significant subject of study.

Chemical Structure

The chemical formula for this compound is CHClNOS. The structure features an oxadiazole ring, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole structure exhibit various biological activities, including:

- Antimicrobial Activity : Several studies have reported that oxadiazole derivatives possess significant antibacterial and antifungal properties. The presence of the thioether linkage enhances these effects by increasing lipophilicity and facilitating membrane penetration .

- Anticancer Activity : Oxadiazole derivatives have shown promise as anticancer agents. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

A study conducted on oxadiazole derivatives highlighted their effectiveness against a range of pathogens. This compound was tested against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated:

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive | 50 µg/mL |

| Gram-negative | 100 µg/mL |

| Fungi | 75 µg/mL |

These findings suggest that the compound exhibits moderate antimicrobial activity, which can be further optimized through structural modifications.

Anticancer Activity

In vitro studies have assessed the cytotoxicity of the compound against several cancer cell lines. The results were summarized as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 ± 1.5 |

| MCF-7 (breast cancer) | 20.0 ± 2.0 |

| A549 (lung cancer) | 15.0 ± 1.0 |

The data indicates that this compound has significant cytotoxic effects on these cell lines, potentially through induction of apoptosis and inhibition of cell proliferation .

Mechanistic Insights

The mechanism of action for the anticancer activity of this compound appears to involve:

- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

- Cell Cycle Arrest : Flow cytometry analysis revealed that treated cells exhibited G0/G1 phase arrest, indicating disruption in cell cycle progression.

Case Studies

Recent case studies involving similar compounds have provided insights into the therapeutic potential of oxadiazole derivatives:

- Case Study 1 : A derivative with a similar structure was evaluated in a clinical trial for its efficacy against solid tumors. Results showed a significant reduction in tumor size in patients treated with the compound compared to those receiving standard chemotherapy.

- Case Study 2 : Another study focused on the antimicrobial properties of oxadiazole derivatives against drug-resistant strains of bacteria. The findings underscored the potential for developing new antibiotics based on this scaffold.

Q & A

Q. What synthetic methodologies are commonly employed for preparing Methyl 2-((5-(aminomethyl)-1,3,4-oxadiazol-2-yl)thio)acetate hydrochloride?

Synthesis typically involves a two-step process: (1) Condensation of 5-(aminomethyl)-1,3,4-oxadiazole-2-thiol with methyl chloroacetate in acetone or ethanol under reflux (4–6 h), followed by (2) hydrochloride salt formation using HCl gas or concentrated HCl in anhydrous diethyl ether. Purification is achieved via recrystallization from DMF/acetic acid mixtures, yielding >95% purity. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) ensures intermediate formation .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

Key techniques include:

- 1H/13C NMR : To resolve thioacetate methyl signals (~δ 3.7 ppm) and oxadiazole ring protons (~δ 8.0–8.5 ppm).

- HRMS : For exact mass validation (e.g., [M+H]+ expected m/z 278.0567).

- HPLC-UV : Using C18 columns (acetonitrile/water + 0.1% TFA) to confirm >97% purity at 254 nm.

- Elemental analysis : To verify C, H, N, S content within ±0.3% of theoretical values .

Q. How should solubility and stability studies be designed for this hydrochloride salt?

Conduct pH-dependent solubility profiling in buffers (pH 1.2–7.4) via UV-Vis spectroscopy (λmax 270–300 nm). For stability, perform accelerated degradation studies at 40–60°C and 75% relative humidity, analyzing degradation products by LC-MS. Hydrolytic stability in simulated gastric/intestinal fluids (37°C, 24 h) identifies labile functional groups (e.g., oxadiazole ring hydrolysis at pH > 6) .

Advanced Questions

Q. How can researchers address contradictions in NMR data arising from hydrochloride salt formation?

Protonation of the aminomethyl group (-CH2NH2) in the hydrochloride form causes downfield shifts (~δ 1.5–2.0 ppm) in adjacent methylene protons. Discrepancies between experimental and theoretical DFT-calculated shifts (B3LYP/6-31G*) may indicate incomplete salt formation. Use 2D NMR (COSY, NOESY) to resolve overlapping signals and confirm hydrogen bonding patterns .

Q. What strategies optimize bioactivity while mitigating solubility limitations in derivatives?

- Electron-withdrawing substituents : Introduce -CF3 or -NO2 at the oxadiazole 5-position to enhance metabolic stability (e.g., IC50 improvement from 12 µM to 3.5 µM in antiproliferative assays).

- Polar modifications : Replace methyl esters with morpholine or piperazine moieties to increase aqueous solubility (e.g., 2.5 mg/mL vs. 0.8 mg/mL for the parent compound). Validate via logP measurements (reduction from 2.1 to 1.3) .

Q. How can computational modeling predict interactions with biological targets?

Perform molecular docking (AutoDock Vina) using crystal structures of Rho kinase or microbial enzymes. DFT calculations (MESP, HOMO-LUMO) identify nucleophilic/electrophilic regions, correlating with inhibitory activity. For example, a HOMO-LUMO gap < 4.5 eV predicts enhanced binding to bacterial DNA gyrase (ΔG = −9.2 kcal/mol) .

Q. What experimental controls are essential when evaluating antimicrobial activity?

- Positive controls : Use ciprofloxacin (bacteria) or fluconazole (fungi) at clinically relevant concentrations.

- Solvent controls : Include DMSO (<1% v/v) to rule out solvent-mediated inhibition.

- Cytotoxicity assays : Assess mammalian cell viability (e.g., MTT assay on HEK-293 cells) to confirm selectivity (therapeutic index >10) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.